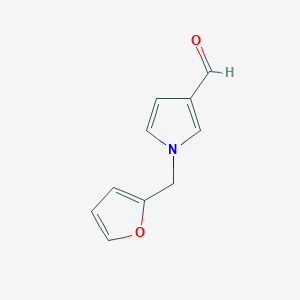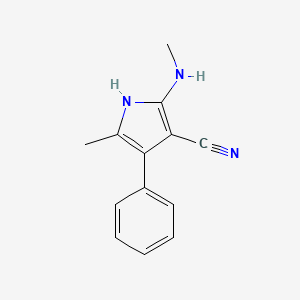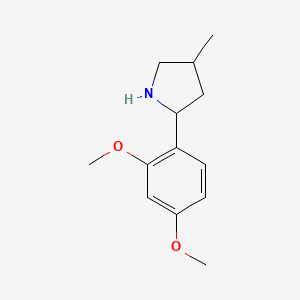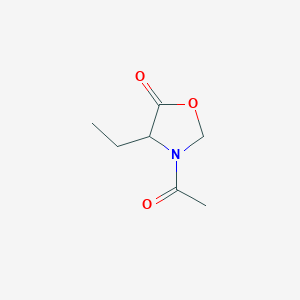
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine: is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a methoxy group at the 3-position and a methyl group at the 5-position of the isoxazole ring, with a hydroxylamine moiety attached to the 4-position via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions on the isoxazole ring.
Attachment of the Hydroxylamine Moiety: The hydroxylamine group is introduced by reacting the isoxazole derivative with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts and green chemistry principles can be advantageous in reducing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, forming nitroso or nitro derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound, in particular, is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of active ingredients .
Mecanismo De Acción
The mechanism of action of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The isoxazole ring can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-5-methylisoxazole: Lacks the hydroxylamine moiety, making it less reactive in certain biological contexts.
4-Methylisoxazole: Lacks both the methoxy and hydroxylamine groups, resulting in different chemical and biological properties.
Isoxazole-4-carboxylic acid: Contains a carboxyl group instead of a hydroxylamine, leading to different reactivity and applications.
Uniqueness
O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of both the methoxy and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H10N2O3 |
|---|---|
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
O-[(3-methoxy-5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O3/c1-4-5(3-10-7)6(9-2)8-11-4/h3,7H2,1-2H3 |
Clave InChI |
GCRBYGAIJSDFEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)OC)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)





![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)

![1-Methyl-5H-pyrrolo[1,2-c]imidazol-7(6H)-one](/img/structure/B12871119.png)

![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
